

HPLC Analysis of Indalpine and its Metabolite

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Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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This protocol is adapted from a published method for the simultaneous determination of **Indalpine** and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), in human plasma and urine [1].

Chemical Properties and Background

- **IUPAC Name:** 3-[2-(Piperidin-4-yl)ethyl]-1H-indole [2]
- **Molecular Formula:** C₁₅H₂₀N₂ [3] [2]
- **Molecular Weight:** 228.34 g/mol [3] [2]
- **CAS Number:** 63758-79-2 [3] [2]
- **LogP:** 2.77 [3]
- **Therapeutic Class:** Selective Serotonin Reuptake Inhibitor (SSRI) antidepressant (withdrawn from market) [2].

Method Summary

This method uses reverse-phase HPLC with fluorometric detection for high specificity and sensitivity, capable of quantifying **Indalpine** and its metabolite in biological matrices at concentrations as low as 5 ng/mL [1].

Materials and Reagents

- **Analytes:** **Indalpine** and its metabolite (PK).

- **Internal Standard:** Quinine sulfate.
- **Solvents:** HPLC-grade methanol, acetonitrile, water.
- **Mobile Phase Additive:** Phosphoric acid. For mass spectrometry (MS) compatible methods, replace with formic acid [3].
- **Biological Samples:** Human plasma or urine.

Equipment and Instrumentation

- **HPLC System:** Equipped with a pumping system, autosampler, and column oven.
- **Detector:** Fluorescence detector. The specific excitation/emission wavelengths are not detailed in the available abstract but should be optimized for the indole structure of the analytes.
- **Analytical Column:** A reverse-phase column with low silanol activity is recommended. For example, a **Newcrom R1** column (4.6 x 150 mm, 3 µm) has been documented for separating **Indalpine** [3]. The method is scalable for UPLC or preparative isolation [3].

Detailed Chromatographic Conditions

The table below summarizes the standard HPLC operating parameters.

Table 1: Standard HPLC Operating Conditions for **Indalpine** Analysis [1] [3]

Parameter	Specification
Column Type	Reverse-Phase (e.g., Newcrom R1)
Column Dimensions	4.6 x 150 mm
Particle Size	3 µm or 5 µm
Mobile Phase	Acetonitrile / Water / Phosphoric Acid*
Flow Rate	1.0 mL/min (to be optimized)
Detection	Fluorometric
Injection Volume	10-50 µL

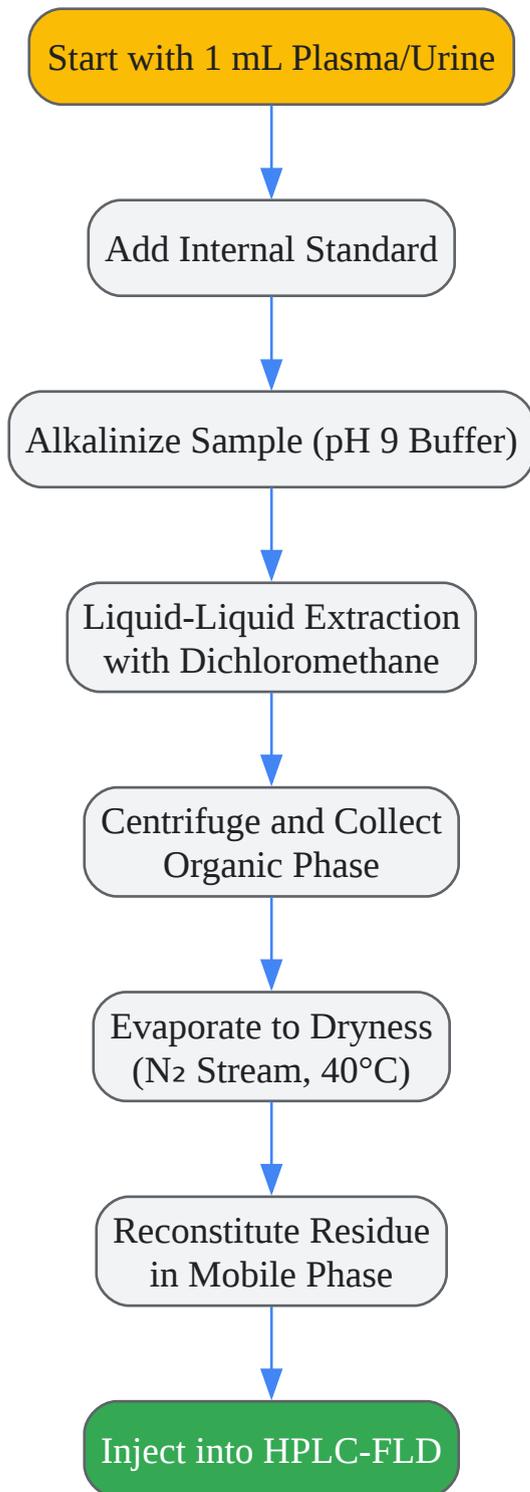
Parameter	Specification
Sample Temperature	4°C

\For MS-compatibility, replace phosphoric acid with formic acid [3].*

Sample Preparation Protocol

- **Aliquot:** Pipette 1 mL of plasma or urine into a glass tube.
- **Add Internal Standard:** Add a known, fixed amount of the internal standard (Quinine sulfate) solution.
- **Alkalinization:** Make the sample alkaline by adding a buffer (e.g., 0.5 mL, pH 9).
- **Extraction:** Extract the analytes by vigorously mixing with 10 mL of dichloromethane.
- **Centrifugation:** Centrifuge to separate the organic and aqueous layers.
- **Collection:** Transfer the organic (lower) layer to a clean tube.
- **Evaporation:** Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dry residue in 100 µL of the mobile phase.
- **Injection:** Inject an aliquot into the HPLC system [1].

The workflow for the sample preparation and analysis is as follows:



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Method Validation Data

The original researchers performed a full validation of the method. Key validation parameters are summarized below.

Table 2: Method Validation and Pharmacokinetic Parameters [1]

Parameter	Value / Result
Calibration Range	5 ng/mL and above
Limit of Quantification (LOQ)	5 ng/mL for plasma and urine
Absolute Recovery (Plasma)	Indalpine: 86.8%; Metabolite (PK): 86.4%; Internal Standard: 88.5%
Absolute Recovery (Urine)	Indalpine: 82.5%
t_{max} (single 100 mg dose)	Indalpine: 2.1 h; Metabolite (PK): 2.6 h
Elimination Half-life ($t_{1/2}$)	Indalpine: 10.4 h; Metabolite (PK): 11.9 h
Steady-State Level (50 mg t.i.d.)	Indalpine: 116 ng/mL; Metabolite (PK): 43 ng/mL

Important Considerations & Modern Alternatives

- **Historical Compound:** **Indalpine** was withdrawn from the market in the 1980s due to serious side effects, including neutropenia and hepatic concerns [2]. It is for research purposes only.
- **Modern Technique Transition:** While HPLC with fluorescence detection is robust, **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** is the modern standard for sensitive and specific quantification of pharmaceuticals in complex matrices [4].
- **Method Adaptation:** You can adapt this method for LC-MS/MS by using a C18 column and replacing the phosphoric acid in the mobile phase with a volatile additive like formic acid or ammonium acetate [3].

Key Takeaways for Researchers

- **Foundational Method:** The HPLC-FLD method provides a fully validated, foundational protocol for analyzing **Indalpine**.

- **Modernization Path:** For contemporary labs, the method can be directly translated to a more sensitive and specific UHPLC-MS/MS platform by modifying the mobile phase and detector settings.
- **Research Use Only:** All work with **Indalpine** should be conducted under appropriate biosafety guidelines, recognizing its status as a withdrawn drug.

Reference List

- *Biopharm Drug Dispos.* 1987;8(6):507-517. HPLC determination of indalpine and its major metabolite in human plasma and a pharmacokinetic application. [1]
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- *Anal. Methods.* 2023;15:109-123. Different approaches for estimation of the expanded uncertainty of an analytical method developed for determining pharmaceutical active compounds in wastewater.... [4]

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